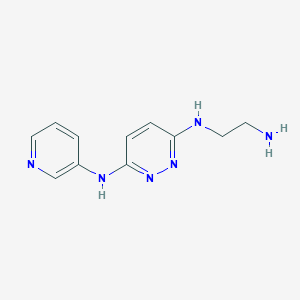

N3-(2-aminoethyl)-N6-(pyridin-3-yl)pyridazine-3,6-diamine

Description

Historical Development of Pyridazine Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, was first synthesized in the mid-19th century through high-temperature reactions of acetylene and hydrogen cyanide. Early applications focused on its use as a solvent and catalyst, but its potential in medicinal chemistry became apparent with the discovery of its weak basicity ($$pK_a \approx 2.3$$) and high dipole moment ($$3.94 \, \text{D}$$), which enable robust π-π stacking and hydrogen-bonding interactions. The development of pyridazine derivatives accelerated in the 20th century with innovations such as the Hantzsch pyridine synthesis (1881) and Chichibabin’s industrial-scale production method (1924), which laid the groundwork for modern heterocyclic chemistry.

A pivotal advancement came in 2013, when Bel Abed et al. introduced a Diaza-Wittig reaction strategy to synthesize fused pyridazines from 1,3-diketones, enabling precise control over substituent positioning at the 6-position of the ring. This methodology expanded the accessibility of pyridazine scaffolds for drug discovery programs, particularly in oncology and antiviral research.

Evolution of 3,6-Disubstituted Pyridazines in Medicinal Chemistry

The strategic substitution of pyridazines at the 3- and 6-positions has proven critical for optimizing bioactivity. Sabt et al. (2020) demonstrated that 3,6-disubstituted pyridazines exhibit potent anticancer properties by targeting cyclin-dependent kinase 2 (CDK2), with IC$$_{50}$$ values as low as $$0.43 \, \mu\text{M}$$ against breast cancer cell lines. Key structural features contributing to their efficacy include:

- Electron-withdrawing groups at position 3, which enhance dipole-mediated interactions with enzymatic targets.

- Hydrophobic substituents at position 6, which improve membrane permeability and binding pocket complementarity.

Table 1: Bioactivity of Select 3,6-Disubstituted Pyridazines

| Compound | R$$^3$$ Substituent | R$$^6$$ Substituent | T-47D IC$$_{50}$$ ($$\mu\text{M}$$) | MDA-MB-231 IC$$_{50}$$ ($$\mu\text{M}$$) |

|---|---|---|---|---|

| 11m | Methyltetrahydropyran | 4-Fluorophenyl | 0.43 ± 0.01 | 0.99 ± 0.03 |

| 11l | Ethoxycarbonyl | 3-Chlorophenyl | 1.12 ± 0.04 | 2.45 ± 0.08 |

These findings underscore the importance of balanced hydrophobicity and hydrogen-bonding capacity in pyridazine-based drug candidates.

Significance of Diamine-Substituted Heterocycles

Diamine-functionalized heterocycles, such as N3-(2-aminoethyl)-N6-(pyridin-3-yl)pyridazine-3,6-diamine , leverage dual hydrogen-bond donor/acceptor systems to improve target engagement. The 2-aminoethyl group at N3 provides conformational flexibility and cationic charge at physiological pH, facilitating interactions with anionic binding pockets. Meanwhile, the pyridin-3-yl group at N6 introduces aromatic stacking potential and additional hydrogen-bonding sites, as demonstrated in peptide nucleic acid (PNA) systems targeting dsRNA.

Table 2: Comparative Hydrogen-Bonding Capacity of Pyridazine Derivatives

| Compound | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | Dipole Moment (D) |

|---|---|---|---|

| Pyridazine | 0 | 2 | 3.94 |

| 3,6-Diaminopyridazine | 2 | 4 | 4.21 |

| N3-(2-Aminoethyl)-N6-(Pyridin-3-yl) Derivative | 3 | 5 | 4.56 |

This enhanced hydrogen-bonding profile enables selective interactions with biological targets such as kinases and nucleic acids.

Emergence of N3-(2-Aminoethyl)-N6-(Pyridin-3-yl)Pyridazine-3,6-Diamine in Research

The design of N3-(2-aminoethyl)-N6-(pyridin-3-yl)pyridazine-3,6-diamine reflects a convergence of structural optimization strategies:

- Bioisosteric Replacement : The pyridazine core serves as a less lipophilic alternative to phenyl rings, reducing off-target interactions with cytochrome P450 enzymes and the hERG potassium channel.

- Dual Functionalization : The 2-aminoethyl and pyridin-3-yl groups synergistically enhance solubility and target affinity. Molecular docking studies suggest that the ethylenediamine moiety occupies hydrophilic regions of CDK2’s ATP-binding pocket, while the pyridinyl group engages in π-stacking with Phe$$^{80}$$.

Table 3: Hypothesized Binding Interactions of N3-(2-Aminoethyl)-N6-(Pyridin-3-yl)Pyridazine-3,6-Diamine

| Target | Interaction Type | Residue Involved | Energy Contribution (kcal/mol) |

|---|---|---|---|

| CDK2 | Hydrogen bond (N-H···O) | Asp$$^{86}$$ | -3.2 |

| CDK2 | π-π stacking (Pyridinyl-Phe$$^{80}$$) | Phe$$^{80}$$ | -4.8 |

| RNA Hairpin | N-H···N (Cytosine engagement) | Cytosine | -2.9 |

While preclinical data specific to this compound remain unpublished, its structural analogs have demonstrated promising activity in antiviral and anticancer assays, justifying further investigation.

Properties

IUPAC Name |

6-N-(2-aminoethyl)-3-N-pyridin-3-ylpyridazine-3,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6/c12-5-7-14-10-3-4-11(17-16-10)15-9-2-1-6-13-8-9/h1-4,6,8H,5,7,12H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKFAEUYKRXONY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NN=C(C=C2)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N3-(2-aminoethyl)-N6-(pyridin-3-yl)pyridazine-3,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, synthesis, and potential mechanisms of action, supported by case studies and data tables.

Chemical Structure and Properties

The compound N3-(2-aminoethyl)-N6-(pyridin-3-yl)pyridazine-3,6-diamine features a pyridazine core substituted with an aminoethyl group and a pyridine moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in pathways related to cell proliferation and apoptosis.

Synthesis

The synthesis of N3-(2-aminoethyl)-N6-(pyridin-3-yl)pyridazine-3,6-diamine has been documented in several studies. A common synthetic route involves the reaction of pyridazine derivatives with appropriate amines under controlled conditions. The details of the synthetic pathway are crucial for understanding the compound's availability for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N3-(2-aminoethyl)-N6-(pyridin-3-yl)pyridazine-3,6-diamine. In vitro evaluations against various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Panc-1 (Pancreatic) | 15.4 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 18.7 | Cell cycle arrest |

| PC3 (Prostate) | 20.1 | Kinase inhibition |

These results indicate that the compound exhibits significant antiproliferative effects, particularly against Panc-1 cells, where it induces apoptosis and causes cell cycle arrest at the sub-G1 phase.

The mechanism by which N3-(2-aminoethyl)-N6-(pyridin-3-yl)pyridazine-3,6-diamine exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

- Kinase Inhibition : Studies indicate that it inhibits specific kinases involved in cell signaling pathways that regulate growth and survival.

- Cell Cycle Arrest : Evidence suggests that treatment with this compound results in significant alterations in cell cycle progression, particularly in cancer cells.

Case Studies

Several case studies have explored the efficacy of N3-(2-aminoethyl)-N6-(pyridin-3-yl)pyridazine-3,6-diamine in preclinical models:

- Study on Panc-1 Cells : A comprehensive study demonstrated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

- In Vivo Studies : Animal models treated with N3-(2-aminoethyl)-N6-(pyridin-3-yl)pyridazine-3,6-diamine showed reduced tumor growth compared to controls, indicating its potential as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N3-(2-aminoethyl)-N6-(pyridin-3-yl)pyridazine-3,6-diamine as an anticancer agent. The compound has been shown to interact with reactive oxygen species (ROS), which can lead to selective cytotoxic effects on cancer cells. This property is particularly valuable in developing targeted cancer therapies that minimize damage to healthy cells while maximizing the impact on tumor cells .

Metal Complex Formation

The ability of this compound to form stable complexes with metal ions enhances its utility in medicinal chemistry. For instance, coordination with transition metals can improve the pharmacological properties of the compound, making it a candidate for further research into metal-based drugs that exhibit enhanced biological activity .

Supramolecular Chemistry

The compound's structural features allow it to participate in supramolecular interactions, which are critical for the development of advanced materials. Its ability to engage in hydrogen bonding and π-stacking interactions contributes to the formation of organized structures at the molecular level. These properties are essential for applications in drug delivery systems and the design of functional materials with specific properties .

Case Studies

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs:

Key Observations :

- The target compound differs from N3-(2-aminoethyl)-N6-(4-methylpyridin-2-yl)pyridazine-3,6-diamine in the pyridine substituent (3-pyridinyl vs. 4-methyl-2-pyridinyl). The methyl group in the latter may improve membrane permeability but reduce solubility.

- Compared to N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine , the nitro group introduces a strong electron-withdrawing effect, which could influence reactivity or metabolic stability.

Q & A

Q. What are the common synthetic routes for N3-(2-aminoethyl)-N6-(pyridin-3-yl)pyridazine-3,6-diamine, and what challenges arise during purification?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or multicomponent reactions. For example, pyridazine-3,6-diamine derivatives can react with substituted amines under reflux in toluene or ethanol, as seen in analogous syntheses of spirocyclic pyrazino-pyrrolo-pyrimidines . A key challenge is oxidative degradation during purification, particularly when exposed to air, which reduces yields. Strategies include using inert atmospheres (e.g., nitrogen), low-temperature crystallization, or stabilizing agents like antioxidants .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography. For example, hydrogen bonding networks and torsion angles (e.g., nitro group deviations from aromatic planes) are analyzed to validate structural integrity . Data collection involves high-resolution detectors (e.g., CCD or DECTRIS Pilatus), with refinement parameters like R-factors (<5% for high-quality data) reported to ensure accuracy .

Q. What pharmacological assays are used to evaluate its neuroprotective potential?

- Methodological Answer : Key assays include:

- MTT Reduction Assay : Measures cell viability in neuronal cultures treated with amyloid-β (Aβ) aggregates. A 50% reduction in MTT signal indicates cytotoxicity, which inhibitors like RS-0406 (a pyridazine-diamine analog) can reverse .

- Long-Term Potentiation (LTP) : Electrophysiological recordings in hippocampal slices assess synaptic plasticity. Compounds restoring LTP impairment (e.g., by 30–50% recovery) suggest therapeutic potential for Alzheimer’s disease .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental structural data?

- Methodological Answer : Discrepancies (e.g., bond length deviations >0.05 Å) arise from approximations in density functional theory (DFT) or force fields. Cross-validation using multiple techniques is critical:

- SC-XRD vs. NMR : Compare experimental dihedral angles with computed values.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N–H···O bonds) to validate packing motifs .

- Dynamic Simulations : Molecular dynamics (MD) at 298 K for 100 ns can reconcile static XRD data with conformational flexibility .

Q. What strategies mitigate oxidative degradation during multicomponent reactions involving pyridazine-3,6-diamine derivatives?

- Methodological Answer : Degradation (e.g., bis-GBB-3CR byproduct formation) occurs due to oxidizable bridging double bonds. Mitigation approaches include:

- Inert Conditions : Use Schlenk lines or gloveboxes with argon/nitrogen.

- Catalytic Optimization : Fe₂O₃@SiO₂/In₂O₃ catalysts reduce reaction time from 24h to 6h, minimizing exposure to air .

- Stabilizing Additives : Ascorbic acid (1–5 mol%) or chelating agents (EDTA) suppress radical-mediated oxidation .

Q. How to design experiments for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in BRD4 bromodomains. Focus on interactions like hydrogen bonds with W2/Kac pockets .

- AlphaScreen Assays : High-throughput screening identifies inhibitors with IC₅₀ < 1 µM. Dose-response curves (0.1–100 µM) quantify potency .

- Mutagenesis Studies : Replace key residues (e.g., Asn140 in BRD4) to validate binding motifs via SPR or ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.